

# Ethyl 5-chloropyrazine-2-carboxylate molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | Ethyl 5-chloropyrazine-2-carboxylate |
| Cat. No.:      | B1297790                             |

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 5-chloropyrazine-2-carboxylate** for Advanced Research

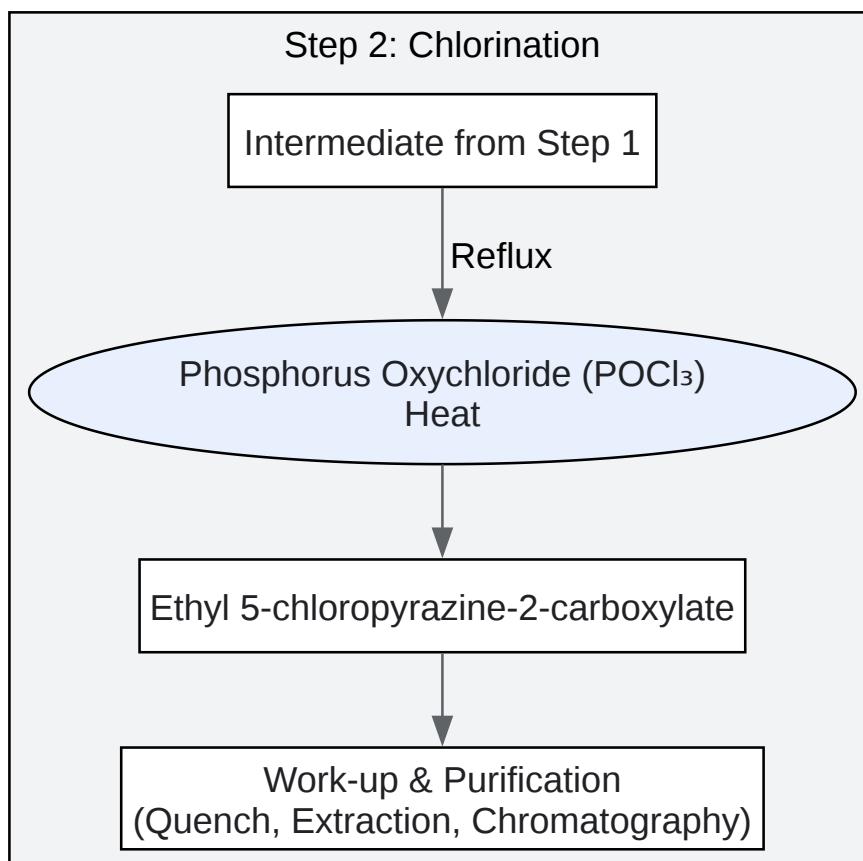
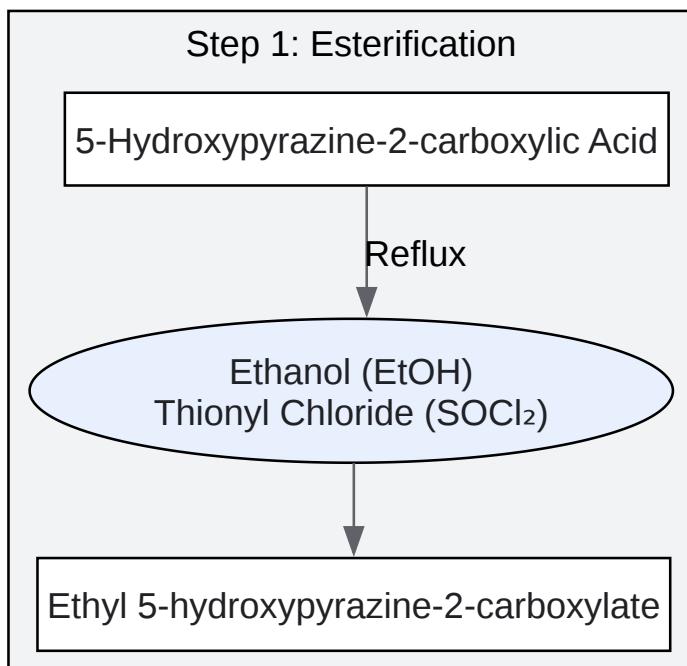
This guide provides an in-depth technical overview of **Ethyl 5-chloropyrazine-2-carboxylate**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, chemical reactivity, and strategic applications, moving beyond simple data recitation to explain the scientific reasoning behind its utility and handling.

## Core Molecular Profile and Physicochemical Properties

**Ethyl 5-chloropyrazine-2-carboxylate** is a substituted pyrazine derivative. The pyrazine ring is a foundational scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules<sup>[1]</sup>. The specific arrangement of an electron-withdrawing chlorine atom and an ethyl carboxylate group on this diazine ring imparts a unique reactivity profile, making it a valuable intermediate. The chlorine atom, in particular, serves as a versatile handle for nucleophilic aromatic substitution, while the ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid<sup>[2][3]</sup>.

## Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method



development.

| Property          | Value                                                         | Source                                                      |
|-------------------|---------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | ethyl 5-chloropyrazine-2-carboxylate                          | <a href="#">[4]</a>                                         |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub> | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight  | 186.59 g/mol                                                  | <a href="#">[4]</a>                                         |
| CAS Number        | 54013-04-6                                                    | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Monoisotopic Mass | 186.0196052 Da                                                | <a href="#">[4]</a>                                         |
| SMILES            | CCOC(=O)C1=CN=C(C=N1)Cl                                       | <a href="#">[4]</a> <a href="#">[6]</a>                     |
| InChI Key         | CFKGDFQQELWOHA-UHFFFAOYSA-N                                   | <a href="#">[4]</a>                                         |
| Predicted XLogP3  | 0.8                                                           | <a href="#">[4]</a>                                         |
| Appearance        | White to light yellow powder/crystal (typical)                | N/A                                                         |

## Synthesis and Purification Protocol

The synthesis of **Ethyl 5-chloropyrazine-2-carboxylate** is not extensively detailed in publicly available literature. However, a robust and reliable synthesis can be logically derived from established protocols for its methyl analog, **Methyl 5-chloropyrazine-2-carboxylate**[\[7\]](#)[\[8\]](#). The following two-step protocol is presented as a field-proven methodology, starting from the commercially available 5-hydroxypyrazine-2-carboxylic acid.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of the target compound.

## Step-by-Step Methodology

### Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid

- **Rationale:** The initial step is a standard Fischer esterification. Using thionyl chloride ( $\text{SOCl}_2$ ) in ethanol serves a dual purpose: it acts as a dehydrating agent to drive the equilibrium towards the ester product and also catalyzes the reaction by forming an acyl chloride intermediate in situ.
- **Protocol:**
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add thionyl chloride (2.0-2.5 eq) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
  - After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  - The resulting crude solid, Ethyl 5-hydroxypyrazine-2-carboxylate, can be carried forward to the next step, often without extensive purification.

### Step 2: Chlorination of Ethyl 5-hydroxypyrazine-2-carboxylate

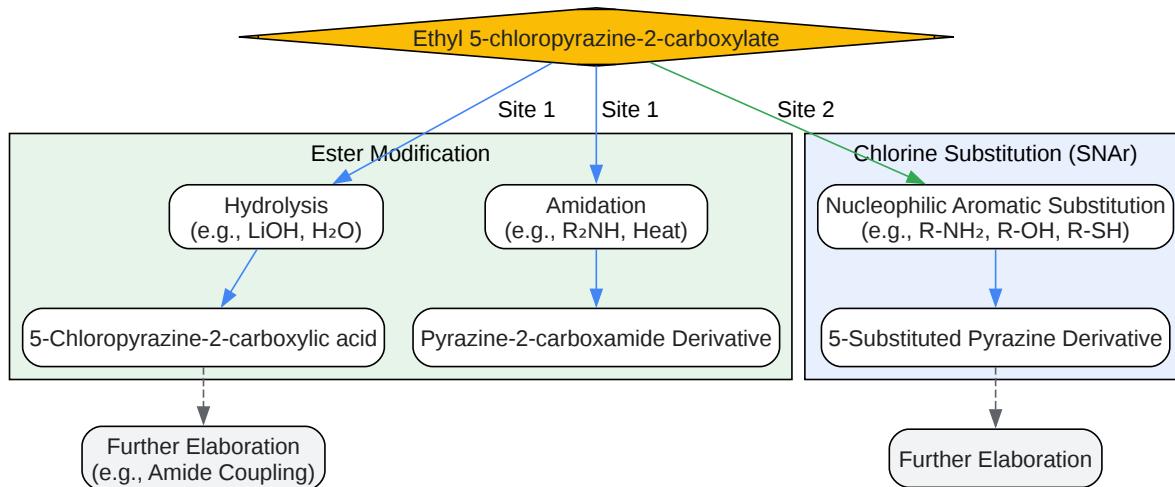
- **Rationale:** The conversion of the hydroxyl group to a chlorine atom is a classic nucleophilic substitution on the aromatic ring, facilitated by converting the hydroxyl into a better leaving group. Phosphorus oxychloride ( $\text{POCl}_3$ ) is the reagent of choice for this transformation on heterocyclic systems[8].
- **Protocol:**

- Combine the crude Ethyl 5-hydroxypyrazine-2-carboxylate (1.0 eq) with phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq by volume). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the mixture to reflux for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction should turn into a dark solution.
- After completion (monitored by TLC), cool the reaction mixture to room temperature.
- Crucial Step (Work-up): Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess  $\text{POCl}_3$  in a highly exothermic reaction.
- Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated solution of sodium bicarbonate or sodium carbonate.
- Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

## Purification

- Rationale: The crude product will likely contain minor impurities. Column chromatography is the standard method for achieving high purity required for subsequent synthetic steps.
- Protocol:
  - Adsorb the crude solid onto a small amount of silica gel.
  - Perform column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) as the eluent.
  - Collect the fractions containing the desired product (identified by TLC) and concentrate them to yield pure **Ethyl 5-chloropyrazine-2-carboxylate** as a solid.

## Spectroscopic and Analytical Characterization


Validation of the molecular structure is paramount. The following section describes the expected analytical data for confirming the identity and purity of the synthesized compound.

| Technique           | Expected Observations                                                                                                                                                                                                                                                     |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | (400 MHz, CDCl <sub>3</sub> ): Two singlets for the pyrazine protons (~δ 8.7-9.1 ppm). A quartet for the ethyl methylene protons (-CH <sub>2</sub> -) (~δ 4.4 ppm, J ≈ 7.1 Hz). A triplet for the ethyl methyl protons (-CH <sub>3</sub> ) (~δ 1.4 ppm, J ≈ 7.1 Hz).      |
| <sup>13</sup> C NMR | (101 MHz, CDCl <sub>3</sub> ): Signals for the pyrazine ring carbons (~δ 140-155 ppm). A signal for the carbonyl carbon (-C=O) (~δ 163-165 ppm). Signals for the ethyl group carbons: -CH <sub>2</sub> - (~δ 63 ppm) and -CH <sub>3</sub> (~δ 14 ppm).                    |
| Mass Spec (EI)      | (m/z): Molecular ion peak [M] <sup>+</sup> at ~186 and a characteristic [M+2] <sup>+</sup> peak at ~188 (approx. 1/3 intensity) due to the <sup>37</sup> Cl isotope. Key fragment ions corresponding to the loss of the ethoxy group [M-45] <sup>+</sup> .                |
| FT-IR               | (cm <sup>-1</sup> ): Strong carbonyl (C=O) stretch at ~1720-1740 cm <sup>-1</sup> . Aromatic C=C and C=N stretches at ~1550-1600 cm <sup>-1</sup> . C-Cl stretch at ~1000-1100 cm <sup>-1</sup> . C-H stretches (aromatic and aliphatic) at ~2900-3100 cm <sup>-1</sup> . |

## Reactivity and Application in Drug Development

The synthetic value of **Ethyl 5-chloropyrazine-2-carboxylate** lies in its two distinct reactive sites, which allow for stepwise and controlled molecular elaboration. This makes it an attractive starting material for building complex pharmaceutical agents<sup>[3][7]</sup>.

## Key Reaction Pathways



[Click to download full resolution via product page](#)

Caption: Key reactive sites and derivatization pathways.

- Ester Group Modifications:

- Hydrolysis: The ethyl ester can be efficiently saponified to 5-chloropyrazine-2-carboxylic acid using bases like lithium hydroxide[2]. This carboxylic acid is a crucial intermediate for forming amide bonds, a common linkage in pharmaceuticals[3].
- Amidation/Transesterification: The ester can react directly with amines or alcohols, under appropriate conditions, to form amides or different esters, respectively.

- Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar) at the Chlorine Site:

- Mechanism: The electron-deficient nature of the pyrazine ring activates the chlorine atom for S<sub>n</sub>Ar reactions. This allows for the introduction of a wide variety of nucleophiles.

- Applications: This reaction is fundamental for linking the pyrazine core to other molecular fragments. For example, reacting it with amines (R-NH<sub>2</sub>), alcohols/phenols (R-OH), or thiols (R-SH) can introduce new side chains that are essential for tuning the biological activity, selectivity, and pharmacokinetic properties of a drug candidate.

## Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. **Ethyl 5-chloropyrazine-2-carboxylate** requires careful management due to its hazard profile.

- GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
- Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing safety goggles, a lab coat, and nitrile gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**Ethyl 5-chloropyrazine-2-carboxylate** is more than just a chemical with a defined structure; it is a versatile tool for innovation in pharmaceutical and materials science. Its well-defined reactive handles—the modifiable ester and the substitutable chlorine—provide a reliable and predictable platform for constructing complex molecular architectures. Understanding the principles behind its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Natural Products—Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 5-chloropyrazine-2-carboxylate | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-chloropyrazine-2-carboxylate - CAS:54013-04-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - Ethyl 5-chloropyrazine-2-carboxylate (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. guidechem.com [guidechem.com]
- 8. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl 5-chloropyrazine-2-carboxylate molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297790#ethyl-5-chloropyrazine-2-carboxylate-molecular-structure-and-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)